N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
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Overview
Description
“N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide” is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrole ring, with a fluorophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Pyrrole Ring: The benzimidazole intermediate can be reacted with a pyrrole derivative through a coupling reaction, often facilitated by a base and a coupling agent like EDCI or DCC.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrole rings.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c20-14-7-5-12(6-8-14)13-9-17(21-10-13)19(25)22-11-18-23-15-3-1-2-4-16(15)24-18/h1-10,21H,11H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXNZUGQEOTJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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